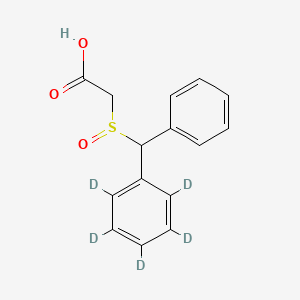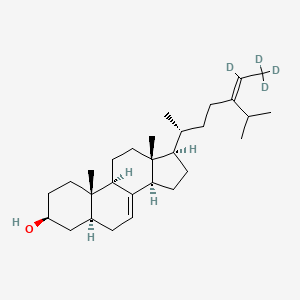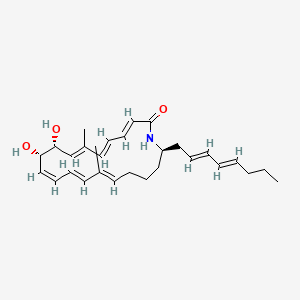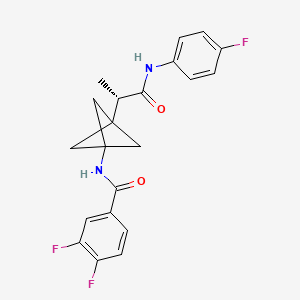
Plasma kallikrein-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plasma kallikrein-IN-2 is a small molecule inhibitor that targets plasma kallikrein, a serine protease involved in the kallikrein-kinin system. This system plays a crucial role in various physiological processes, including blood pressure regulation, inflammation, and coagulation . This compound has garnered significant attention due to its potential therapeutic applications, particularly in treating conditions such as hereditary angioedema and other inflammatory disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of plasma kallikrein-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization . Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Plasma kallikrein-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Plasma kallikrein-IN-2 has a wide range of scientific research applications:
Wirkmechanismus
Plasma kallikrein-IN-2 exerts its effects by inhibiting the activity of plasma kallikrein, a serine protease that cleaves kininogen to release bradykinin . Bradykinin is a peptide that mediates various physiological responses, including vasodilation, increased vascular permeability, and pain. By inhibiting plasma kallikrein, this compound reduces the production of bradykinin, thereby mitigating its effects . The molecular targets and pathways involved include the kallikrein-kinin system and its interactions with other protease systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ecallantide: A recombinant protein that inhibits plasma kallikrein and is used to treat hereditary angioedema.
Icatibant: A bradykinin receptor antagonist used to treat acute attacks of hereditary angioedema.
Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein and is used for prophylactic treatment of hereditary angioedema.
Uniqueness
Plasma kallikrein-IN-2 is unique in its small molecule structure, which allows for oral administration and potentially better pharmacokinetic properties compared to protein-based inhibitors like ecallantide and lanadelumab . Additionally, its specificity for plasma kallikrein makes it a valuable tool for studying the kallikrein-kinin system and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C28H24ClF3N8O3 |
|---|---|
Molekulargewicht |
613.0 g/mol |
IUPAC-Name |
6-[3-chloro-6-(difluoromethyl)-2-fluorophenyl]-3-(hydroxymethyl)-N-[1-[1-[6-methyl-5-[(1R,5S)-2-oxo-3-azabicyclo[3.1.0]hexan-3-yl]pyrazin-2-yl]ethyl]pyrazol-4-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C28H24ClF3N8O3/c1-12-26(39-9-14-5-17(14)28(39)43)34-7-19(36-12)13(2)40-10-15(6-35-40)37-27(42)24-21(11-41)33-8-20(38-24)22-16(25(31)32)3-4-18(29)23(22)30/h3-4,6-8,10,13-14,17,25,41H,5,9,11H2,1-2H3,(H,37,42)/t13?,14-,17-/m1/s1 |
InChI-Schlüssel |
QTEIOTHWOLEZKV-DTLKIFBZSA-N |
Isomerische SMILES |
CC1=NC(=CN=C1N2C[C@H]3C[C@H]3C2=O)C(C)N4C=C(C=N4)NC(=O)C5=NC(=CN=C5CO)C6=C(C=CC(=C6F)Cl)C(F)F |
Kanonische SMILES |
CC1=NC(=CN=C1N2CC3CC3C2=O)C(C)N4C=C(C=N4)NC(=O)C5=NC(=CN=C5CO)C6=C(C=CC(=C6F)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)

![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)



